Bis(2-fluoroethyl)amine hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-fluoro-N-(2-fluoroethyl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9F2N.ClH/c5-1-3-7-4-2-6;/h7H,1-4H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMHSRZOJCYPATJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CF)NCCF.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871-75-0 | |
| Record name | bis(2-fluoroethyl)amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Synthesis and Derivative Chemistry
The synthesis of Bis(2-fluoroethyl)amine (B13511852) hydrochloride and its subsequent use as a synthetic precursor are central to its utility in research. Various methodologies have been explored to prepare this compound and its derivatives, ranging from conventional multi-step routes to more novel approaches aimed at improving efficiency and yield.
Conventional Multistep Synthetic Routes
Historically, the synthesis of analogous bis(2-haloethyl)amines has often commenced from diethanolamine (B148213). For instance, the chloro-analogue, Bis(2-chloroethyl)amine (B1207034) hydrochloride, is conventionally synthesized through the reaction of diethanolamine with thionyl chloride. This process involves the conversion of the hydroxyl groups of diethanolamine to chlorides. While a direct, detailed multistep synthesis for the fluoro-analogue starting from diethanolamine is not as commonly documented in readily available literature, the analogous chloro-synthesis provides a conceptual framework. The introduction of fluorine, however, typically requires specialized fluorinating agents and conditions due to the unique reactivity of fluorine. A plausible, though not explicitly detailed in extensive literature, multistep approach for the fluoro derivative could conceptually involve the fluorination of a suitable diethanolamine derivative.
Reductive Amination Strategies for Fluoroethyl Analogues
Reductive amination represents a powerful and widely used method for the formation of carbon-nitrogen bonds. In the context of fluoroethyl analogues, this strategy can be conceptually applied to the synthesis of Bis(2-fluoroethyl)amine. This would typically involve the reaction of a fluoro-containing aldehyde or ketone with an amine, followed by reduction of the resulting imine or enamine. While specific literature detailing the direct application of reductive amination for the synthesis of Bis(2-fluoroethyl)amine hydrochloride is sparse, the general principles of this reaction are well-established and offer a potential synthetic route.
Novel and Modified Protocols for Enhanced Yield and Selectivity
The pursuit of more efficient and selective synthetic methods is a constant endeavor in organic chemistry. For the synthesis of this compound, research into novel protocols would likely focus on the use of modern fluorinating agents that offer milder reaction conditions and higher functional group tolerance compared to traditional methods. Furthermore, modifications to existing protocols, such as optimizing reaction solvents, temperatures, and catalysts, could lead to significant improvements in both the yield and purity of the final product. However, specific, widely adopted novel protocols for the synthesis of this particular compound are not extensively reported in the public domain, indicating its specialized nature.
This compound as a Synthetic Building Block
The true value of this compound lies in its utility as a precursor for more complex molecules. Its bifunctional nature, possessing two fluoroethyl arms, allows for the construction of a variety of derivatives with potential applications in research.
Precursor Chemistry for Fluoro-Nitrogen Mustards in Chemical Biology Research
Bis(2-fluoroethyl)amine serves as a key precursor in the synthesis of fluoro-nitrogen mustards, a class of compounds investigated for their potential as antineoplastic agents. google.com The rationale behind incorporating fluorine into the traditional nitrogen mustard structure is to modulate the chemical reactivity and biological activity of the molecule. It has been suggested that the neighboring group displacement of the halogen from a 2-fluoroethylamine would proceed at a different rate compared to its chloro- or bromo-analogues. google.com This difference in reactivity could potentially lead to compounds with more specific and prolonged antitumor activity. google.com
An illustrative example of its use is in the synthesis of N-bis(2-fluoroethyl)benzylamines. google.com This demonstrates the utility of Bis(2-fluoroethyl)amine as a platform for creating a diverse range of fluoro-nitrogen mustards for investigation in chemical biology. google.com
Synthesis of Fluoroethylated Ureas and Carbamates for Research Applications
The primary amine functionality of this compound (after deprotonation) makes it a suitable nucleophile for reactions with electrophilic reagents such as isocyanates and chloroformates, leading to the formation of fluoroethylated ureas and carbamates, respectively. These derivatives are of interest in various research applications.
The synthesis of fluoroethyl-substituted ureas has been demonstrated through the reaction of fluoroethylamine hydrochloride with reagents like diimidazole carbonyl, followed by the addition of another amine. This general approach can be adapted to utilize Bis(2-fluoroethyl)amine to create bis-fluoroethylated ureas.
Derivatization Strategies for Complex Molecular Architectures
While this compound itself is a foundational secondary amine, its derivatization is key to integrating the bis(2-fluoroethyl)amino moiety into more complex and functionally diverse molecules. The literature on derivatization strategies for complex molecular architectures using the chloro-analog, bis(2-chloroethyl)amine, is extensive; however, specific examples detailing the derivatization of bis(2-fluoroethyl)amine for similar purposes are less common in readily available research. The principles of these derivatization reactions, primarily involving the nucleophilic character of the secondary amine, are nonetheless applicable.
Key derivatization strategies would theoretically include:
N-Alkylation and N-Arylation: The secondary amine can react with a variety of electrophiles, such as alkyl halides, aryl halides (in the presence of a suitable catalyst, e.g., in a Buchwald-Hartwig amination), or epoxides, to form tertiary amines. This allows for the attachment of the bis(2-fluoroethyl)amino group to a wide range of molecular scaffolds.
Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) yields the corresponding amides. This is a common method for incorporating the amine into peptide-like structures or other complex organic molecules.
Reductive Amination: The amine can react with aldehydes or ketones in the presence of a reducing agent to form more complex tertiary amines.
A notable example in a related context is the synthesis of reboxetine (B1679249) analogs, where a fluoroethylphenoxy moiety is incorporated. nih.gov In this multi-step synthesis, a precursor alcohol is reacted under Mitsunobu conditions with 2-(2-fluoroethyl)phenol to introduce the fluoroethyl group, which is part of a larger, complex molecule. nih.gov While this does not directly involve the derivatization of bis(2-fluoroethyl)amine, it illustrates the synthetic utility of the fluoroethyl group in building complex molecular architectures for potential imaging agents. nih.gov
Generation of Piperazine (B1678402) Derivatives in Research
The synthesis of N-arylpiperazines is a significant area of medicinal chemistry, as the piperazine ring is a common scaffold in many biologically active compounds. A prevalent method for the construction of the piperazine ring involves the cyclization of an aniline (B41778) with a bis(2-haloethyl)amine. researchgate.netsci-hub.stresearchgate.netnih.govmdpi.com
The reaction typically proceeds via a double N-alkylation of the primary aniline nitrogen by the two electrophilic carbons of the bis(2-haloethyl)amine, forming the heterocyclic piperazine ring. The reaction is often carried out at elevated temperatures in a high-boiling solvent. sci-hub.st
Extensive research has been published on the use of bis(2-chloroethyl)amine hydrochloride for the synthesis of a wide array of N-arylpiperazines. researchgate.netsci-hub.stresearchgate.netnih.govmdpi.com For instance, a general and convenient synthesis of N-aryl piperazines from various anilines and bis(2-chloroethyl)amine hydrochloride in diethylene glycol monomethyl ether has been described. sci-hub.st This method has been applied to anilines with a broad range of substituents. sci-hub.st
While this reaction is well-established for the chloro-analog, there is a notable lack of specific examples in the scientific literature detailing the use of This compound for the synthesis of piperazine derivatives. Although the reaction mechanism would be analogous, the difference in the leaving group ability of fluoride (B91410) versus chloride would likely necessitate different reaction conditions.
Radiochemical Synthesis for Positron Emission Tomography (PET) Research Probes
The fluoroethyl group is of significant interest in the development of PET radiotracers due to the favorable properties of the fluorine-18 (B77423) isotope. nih.govacs.orgfrontiersin.org Consequently, derivatives of bis(2-fluoroethyl)amine are valuable precursors and targets in radiochemical synthesis.
Strategies for Carbon-11 and Fluorine-18 Labeling
The two most common radioisotopes used in PET are Carbon-11 (¹¹C) and Fluorine-18 (¹⁸F). Each has distinct characteristics that influence the choice of labeling strategy.
Carbon-11 Labeling: Carbon-11 has a short half-life of approximately 20.4 minutes, which necessitates rapid radiosynthesis and purification protocols. nih.gov The most common method for introducing ¹¹C is through methylation using [¹¹C]methyl iodide or [¹¹C]methyl triflate. nih.gov For a molecule containing a bis(2-fluoroethyl)amine moiety, if a suitable precursor with a free amine or hydroxyl group is available, it could be methylated with a ¹¹C-methylating agent.
For instance, if one of the fluoroethyl groups were to be replaced with a different functional group amenable to methylation, or if the nitrogen atom were part of a larger molecule with a suitable labeling position, ¹¹C-methylation would be a viable strategy. nih.gov Direct labeling of the ethyl groups with ¹¹C is more complex and less common.
Fluorine-18 Labeling: Fluorine-18, with a longer half-life of approximately 109.8 minutes, allows for more complex synthetic procedures and longer imaging times. nih.govacs.orgfrontiersin.org The most common method for ¹⁸F-labeling is nucleophilic substitution, where [¹⁸F]fluoride displaces a good leaving group, such as a tosylate, mesylate, or triflate. nih.govacs.orgfrontiersin.org
For compounds containing a bis(2-fluoroethyl)amine structure, a common strategy for radiosynthesis would involve a precursor where one or both of the fluorine atoms are replaced with a leaving group. For example, a bis(2-tosyloxyethyl)amine derivative could be reacted with [¹⁸F]fluoride to produce the desired ¹⁸F-labeled bis(2-fluoroethyl)amine derivative.
This strategy is exemplified in the synthesis of numerous PET tracers containing a fluoroethyl group. For example, the radiosynthesis of [¹⁸F]FENET, a reboxetine analog, is accomplished by reacting a tosylate precursor with [¹⁸F]fluoride. nih.gov Similarly, the synthesis of O-(2-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET), a widely used amino acid tracer for brain tumor imaging, involves the fluoroethylation of a protected tyrosine derivative using a fluoroethylating agent that is itself prepared from [¹⁸F]fluoride. nih.gov
| Radiotracer | Labeling Strategy | Precursor |
| [¹⁸F]FENET | Nucleophilic [¹⁸F]fluorination | Tosylate precursor |
| [¹⁸F]FET | Fluoroethylation with a [¹⁸F]fluoroethylating agent | Protected tyrosine derivative |
| [¹⁸F]FETrp | One-pot, two-step radiosynthesis from a precursor | L-tryptophan derivative |
Automation in Radiosynthesis Protocols
To ensure reproducibility, high yields, and radiation safety, the radiosynthesis of PET tracers is almost always performed using automated synthesis modules. researchgate.net These modules are computer-controlled systems that perform all the necessary chemical reactions, purifications, and formulations within a shielded "hot cell". researchgate.net
Several commercially available automated synthesis modules, such as the GE TRACERlab™ series and the Synthra RNPlus, are widely used for the production of ¹⁸F-labeled radiopharmaceuticals. researchgate.netgehealthcare.comnih.govnih.govresearchgate.net
The automated synthesis of PET tracers containing a fluoroethyl group, which would be applicable to derivatives of bis(2-fluoroethyl)amine, has been well-documented. For example:
[¹⁸F]FET: The fully automated one-pot radiosynthesis of O-(2-[¹⁸F]fluoroethyl)-L-tyrosine on a GE TRACERlab FXFN module has been reported, achieving radiochemical yields of 20-25% within 75-80 minutes. researchgate.net
[¹⁸F]FES: A fully automated radiosynthesis of 16α-[¹⁸F]fluoroestradiol has been developed on a home-built module, with a synthesis time of 75-80 minutes and radiochemical yields of 30-35%. snmjournals.orgnih.govresearchgate.net
[¹⁸F]FETrp: A fully automated radiosynthesis of 1-(2-[¹⁸F]fluoroethyl)-L-tryptophan has been developed on a Synthra RNPlus research module, which includes a one-pot two-step radiosynthesis and purification. nih.govresearchgate.netconsensus.app
These automated protocols typically involve the following steps:
Trapping of cyclotron-produced [¹⁸F]fluoride on an anion exchange cartridge.
Elution of the [¹⁸F]fluoride into a reaction vessel.
Azeotropic drying of the [¹⁸F]fluoride with acetonitrile (B52724).
Reaction of the dried [¹⁸F]fluoride with the precursor molecule (e.g., a tosylate derivative) at an elevated temperature.
If necessary, removal of protecting groups (hydrolysis).
Purification of the crude product using high-performance liquid chromatography (HPLC).
Formulation of the final product in a physiologically compatible solution for injection.
| Automated Synthesis Example | Synthesis Module | Key Features |
| [¹⁸F]FET | GE TRACERlab FXFN | One-pot synthesis, automated purification |
| [¹⁸F]FES | Home-built module | Two-step, one-pot synthesis, HPLC purification |
| [¹⁸F]FETrp | Synthra RNPlus | One-pot, two-step synthesis, dual HPLC purification |
Molecular Structure, Conformation, and Spectroscopic Characterization in Research
Advanced Spectroscopic Analysis Techniques for Structural Elucidation
Spectroscopic methods are fundamental to the structural characterization of Bis(2-fluoroethyl)amine (B13511852) hydrochloride. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide detailed information about the molecular framework, connectivity, and the nature of chemical bonds within the molecule.
NMR spectroscopy is a powerful tool for determining the precise structure of Bis(2-fluoroethyl)amine hydrochloride in solution. The key nuclei for analysis are ¹H, ¹³C, and ¹⁹F, each providing unique information about the molecular environment.
In ¹H NMR, the protons on the carbon atoms adjacent to the nitrogen (N-CH₂) and those adjacent to the fluorine (F-CH₂) are expected to appear as complex multiplets due to coupling with each other (³JHH), with the fluorine atom (²JHF and ³JHF), and potentially with the ammonium (B1175870) protons. The protonated amine group (-NH₂⁺-) would likely appear as a broad singlet, the chemical shift of which can be dependent on solvent and concentration.
¹³C NMR spectroscopy provides information on the carbon backbone. Two distinct signals are expected for the two types of methylene (B1212753) carbons (-CH₂N- and -CH₂F). The carbon attached to fluorine will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF).
¹⁹F NMR is particularly informative, yielding a single resonance for the chemically equivalent fluorine atoms. This signal would be split into a triplet of triplets due to coupling with the adjacent protons on the same carbon (²JHF) and the protons on the next carbon (³JHF).
Table 1: Predicted NMR Spectroscopic Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) | Assignment |
|---|---|---|---|---|
| ¹H | ~3.4 - 3.8 | dt (doublet of triplets) | ³JHH ≈ 5-7, ³JHF ≈ 25-30 | -CH₂-N- |
| ¹H | ~4.6 - 5.0 | dt (doublet of triplets) | ³JHH ≈ 5-7, ²JHF ≈ 45-50 | -CH₂-F |
| ¹³C | ~48 - 52 | t (triplet) | ²JCF ≈ 20-25 | -CH₂-N- |
| ¹³C | ~80 - 84 | dt (doublet of triplets) | ¹JCF ≈ 170-180 | -CH₂-F |
| ¹⁹F | ~ -220 to -230 | tt (triplet of triplets) | ²JFH ≈ 45-50, ³JFH ≈ 25-30 | -CH₂-F |
Note: Predicted values are based on typical ranges for similar fluoroalkylamine structures.
Mass spectrometry is used to determine the molecular weight and elemental composition of a molecule and to gain structural information from its fragmentation patterns. For this compound, electrospray ionization (ESI) would be a suitable technique, as it is effective for ionizing polar and salt compounds.
The mass spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺, corresponding to the cationic form, Bis(2-fluoroethyl)ammonium. The high-resolution mass of this ion can be used to confirm the molecular formula. Fragmentation of the parent ion can occur through several pathways, with alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen) being a characteristic pathway for amines. libretexts.org This would result in the loss of a fluoroethylene radical or molecule. Other likely fragmentation pathways include the loss of a fluoroethyl radical or the elimination of hydrogen fluoride (B91410) (HF).
Table 2: Predicted Key Mass Spectrometry Fragments for Bis(2-fluoroethyl)amine Cation
| Predicted m/z | Possible Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 110.08 | [C₄H₁₁F₂N]⁺ | Protonated Molecular Ion [M+H]⁺ |
| 62.05 | [C₂H₅FN]⁺ | Loss of fluoroethylene (C₂H₃F) |
| 48.03 | [CH₃FN]⁺ | Alpha-cleavage with H rearrangement |
| 63.06 | [C₂H₆FN]⁺ | Loss of a fluoroethyl radical (•C₂H₄F) |
Note: m/z values are calculated for the most abundant isotopes.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands corresponding to its specific bonds.
The most prominent features would include a broad and strong absorption in the region of 2700-3300 cm⁻¹, which is characteristic of the N-H stretching vibrations of a secondary ammonium salt. The C-H stretching vibrations of the methylene groups would appear just below 3000 cm⁻¹. The C-F bond, being strong and polar, will exhibit a strong absorption band in the fingerprint region, typically between 1000 and 1100 cm⁻¹. Other vibrations such as N-H bending and C-N stretching would also be present.
Table 3: Predicted Characteristic Infrared (IR) Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 2700 - 3300 | N-H Stretch (broad) | Secondary Ammonium (-NH₂⁺-) |
| 2850 - 2960 | C-H Stretch | Methylene (-CH₂-) |
| 1560 - 1620 | N-H Bend | Secondary Ammonium (-NH₂⁺-) |
| 1440 - 1480 | C-H Bend (Scissoring) | Methylene (-CH₂-) |
| 1000 - 1100 | C-F Stretch (strong) | Fluoroalkane (-C-F) |
Conformational Studies and Stereoelectronic Effects
The three-dimensional arrangement of atoms in this compound is not static, with rotation possible around the C-C and C-N single bonds. The conformational preferences of this molecule are largely dictated by stereoelectronic effects, particularly the gauche effect, which is prominent in fluoroethylammonium systems.
The gauche effect describes the tendency of certain substituted ethanes to adopt a gauche conformation (substituents separated by a 60° dihedral angle) in preference to the sterically less hindered anti conformation (180° dihedral angle). In protonated 2-fluoroethylamine systems, a strong gauche effect is observed where the electronegative fluorine atom and the positively charged ammonium group prefer a gauche orientation. researchgate.net
This preference is a result of a combination of factors. A key contributor is the electrostatic attraction between the partially negative fluorine atom and the positively charged nitrogen center. beilstein-journals.orgnih.gov Additionally, hyperconjugation, an electronic delocalization involving the donation of electron density from the C-H σ bonding orbital to the adjacent C-F σ* antibonding orbital, stabilizes the gauche conformer. researchgate.net In the case of this compound, it is anticipated that the molecule would adopt a conformation that accommodates two such gauche interactions, one for each fluoroethyl arm. This would result in both fluorine atoms being positioned gauche to the central C-N⁺ bonds.
Theoretical and computational chemistry methods are indispensable for analyzing the conformational landscape of molecules like this compound. Quantum mechanical calculations, such as those using Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), can be used to determine the geometries and relative energies of different possible conformers. beilstein-journals.orgresearchgate.net
These calculations have been instrumental in confirming the stability of the gauche conformer in related fluoroethylammonium cations. For 2,2-difluoroethylamine (B1345623) hydrochloride, computational studies have shown that the conformer with both fluorine atoms gauche to the ammonium group is overwhelmingly the most stable form, both in the gas phase and in aqueous solution. beilstein-journals.org These studies can also dissect the energetic contributions from different forces, revealing that the electrostatic attraction between the fluorine atoms and the charged nitrogen is the predominant force driving the double gauche effect, with hyperconjugation playing a secondary role. beilstein-journals.orgresearchgate.net Similar computational approaches would be expected to predict a strong preference for a double-gauche conformation for this compound.
Intermolecular Interactions and Supramolecular Assembly in Crystalline Forms
The study of intermolecular interactions and supramolecular assembly in the crystalline form of a compound provides deep insights into its physical and chemical properties. This analysis relies heavily on data from single-crystal X-ray diffraction studies.
A diligent search of scientific databases, including the Cambridge Crystallographic Data Centre (CCDC), reveals no published crystal structure for this compound. Without this fundamental data, it is not possible to provide a scientifically accurate account of its intermolecular interactions, such as hydrogen bonding, or to describe its supramolecular assembly. The specific bond lengths, angles, and torsion angles that define the molecule's conformation in the solid state remain undetermined.
Consequently, the creation of data tables detailing crystallographic parameters or hydrogen-bond geometries is not feasible. Any discussion on the topic would be purely speculative and would not adhere to the standards of scientific accuracy.
Chemical Reactivity and Mechanistic Insights
Nucleophilic Reactivity of the Amine Moiety
The amine moiety of bis(2-fluoroethyl)amine (B13511852) is a nucleophilic center, a characteristic feature of amines due to the lone pair of electrons on the nitrogen atom. However, the reactivity of this specific amine is significantly modulated by the presence of the two 2-fluoroethyl substituents. The fluorine atoms are highly electronegative, leading to a strong electron-withdrawing inductive effect that propagates through the ethyl chains to the nitrogen atom. This effect reduces the electron density on the nitrogen, thereby decreasing its basicity and nucleophilicity compared to unsubstituted secondary amines like diethylamine.
This diminished reactivity is a general trend observed in fluoroalkylamines. For instance, the presence of a trifluoro group on an ethylamine (B1201723) is known to reduce its nucleophilicity by a factor of approximately 100,000. While the single fluorine atom on each ethyl group in bis(2-fluoroethyl)amine has a less pronounced effect than a trifluoromethyl group, the cumulative inductive effect of two fluoroethyl groups still results in a substantially less nucleophilic amine. Despite this reduction, the amine retains sufficient nucleophilicity to react with strong electrophiles, serving as a precursor in the synthesis of more complex molecules, such as fluoro-nitrogen mustards.
Stability and Degradation Pathways in Aqueous and Biological Research Media
The stability of bis(2-fluoroethyl)amine is largely dictated by the strength of its carbon-fluorine (C-F) bonds. The C-F bond is the strongest single bond in organic chemistry, making the compound generally resistant to simple abiotic hydrolysis in aqueous media under standard conditions. Degradation, therefore, is often contingent on specific enzymatic processes, particularly in biological research models.
In biological systems, the cleavage of the robust C-F bond is a challenging process that typically requires enzymatic catalysis. rsc.org Research on various organofluorine compounds has revealed that certain metalloenzymes and hydrolases can mediate defluorination. rsc.orgbiorxiv.org These enzymes are found in various microorganisms, including those present in the human gut microbiota. biorxiv.org
Mechanisms for enzymatic defluorination include:
Oxidative C-F Bond Cleavage: Metalloenzymes such as cytochrome P450s and certain hydroxylases can catalyze the hydroxylation of a carbon atom attached to fluorine. rsc.orgnih.gov This process can involve an electrophilic attack by a high-valent metal-oxo species on the substrate, leading to a transient cationic intermediate. nih.gov The subsequent rearrangement and elimination of a fluoride (B91410) ion result in the formation of a keto- or hydroquinone-type product. rsc.org
Hydrolytic Defluorination: Enzymes from the haloacid dehalogenase-like (HAD) superfamily can catalyze the hydrolytic cleavage of carbon-halogen bonds. biorxiv.org The mechanism typically involves a nucleophilic attack by an aspartate residue in the enzyme's active site, which displaces the halide ion in an SN2-like reaction. biorxiv.org
While these mechanisms have been studied for a range of fluorinated substrates, they provide plausible pathways for the biodegradation of bis(2-fluoroethyl)amine in relevant biological research media.
The enzymatic degradation of bis(2-fluoroethyl)amine can lead to the formation of various reactive intermediates. Following the oxidative C-F bond cleavage pathway, the initial hydroxylation of one of the fluoroethyl chains would produce an unstable α-fluoroalcohol intermediate. This intermediate would readily eliminate hydrogen fluoride (HF) to form an aldehyde, specifically 2-(2-fluoroethylamino)acetaldehyde.
In the context of biological models, such aldehydes are reactive species that can potentially form covalent adducts with biological macromolecules. Further enzymatic processing could lead to the oxidation of the aldehyde to a carboxylic acid or reduction to an alcohol, continuing the metabolic breakdown of the molecule. The specific nature and fate of these intermediates depend heavily on the particular enzymatic systems present in the research model being studied.
Comparative Chemical Reactivity with Halogen Analogues (e.g., Chloroethyl Amines)
The chemical reactivity of bis(2-fluoroethyl)amine is starkly different from that of its chloro-analogue, bis(2-chloroethyl)amine (B1207034), a well-known nitrogen mustard. wikipedia.org The difference is primarily governed by the nature of the carbon-halogen bond and the leaving group ability of the halide.
Bis(2-chloroethyl)amine and other nitrogen mustards are highly reactive because the amine's nitrogen atom can readily displace the chloride in an intramolecular SN2 reaction to form a highly strained and electrophilic three-membered aziridinium (B1262131) cation. wikipedia.orgmdpi.com This cyclic ion is a potent alkylating agent, reacting rapidly with nucleophiles such as the N7 position of guanine (B1146940) in DNA. pharmacologyeducation.org
In contrast, the formation of an aziridinium ion from bis(2-fluoroethyl)amine is extremely unfavorable for two main reasons:
Bond Strength: The C-F bond is significantly stronger than the C-Cl bond, requiring much more energy to break.
Leaving Group Ability: Fluoride (F⁻) is a very poor leaving group compared to chloride (Cl⁻) due to its higher basicity and the stronger bond it forms with carbon.
This dramatic difference in reactivity means that bis(2-fluoroethyl)amine is much more stable and far less reactive as an alkylating agent than its chloro-analogue under physiological conditions. rsc.org While chloroethyl amines are potent cytotoxic agents due to their ability to form DNA cross-links, the fluoro-analogue lacks this mode of action due to the inertness of its C-F bonds toward intramolecular displacement.
| Property | Bis(2-fluoroethyl)amine | Bis(2-chloroethyl)amine | Impact on Reactivity |
|---|---|---|---|
| C-X Bond Dissociation Energy (approx. kJ/mol) | ~485 | ~340 | Higher energy required to break the C-F bond, reducing reactivity. |
| Leaving Group Ability of Halide (X⁻) | Poor | Good | Fluoride is a poor leaving group, hindering intramolecular cyclization. |
| Rate of Aziridinium Ion Formation | Extremely Slow / Negligible | Fast | The key reactive intermediate for alkylation does not readily form from the fluoro-analogue. |
| Primary Reactive Mechanism | Nucleophilic Amine Reactions | Intramolecular Cyclization followed by Alkylation | Fundamentally different modes of chemical reactivity. |
Hydrogen Bonding and Fluorous Interactions in Coordination Chemistry Research
In coordination chemistry research, bis(2-fluoroethyl)amine hydrochloride offers several potential non-covalent interactions. The protonated secondary ammonium (B1175870) center, [R₂NH₂]⁺, is a strong hydrogen bond donor. The two N-H protons can form robust hydrogen bonds with suitable acceptors, such as anions (e.g., chloride, tetrafluoroborate) or solvent molecules, influencing the crystal packing and supramolecular assembly of its coordination complexes. researchgate.net
Biological and Biochemical Research Investigations
In Vitro and Cellular Studies of Molecular Interactions
The bis(2-fluoroethyl)amine (B13511852) moiety has been investigated in the context of several enzyme systems. While direct studies on Bis(2-fluoroethyl)amine hydrochloride are limited, research on analogous structures provides significant insights.
Histone Deacetylase (HDAC) Interactions: Research into novel HDAC inhibitors has explored the incorporation of fluorinated functional groups to enhance potency and selectivity. In one study, a derivative of N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide was synthesized with a fluorine substitution. This compound, N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA), demonstrated selectivity for class I HDACs (HDAC1, 2, and 3) and was particularly potent against HDAC3. nih.gov The introduction of the fluorine atom was intended to improve metabolic stability. nih.gov Another study on a PET tracer, N1-(4-(2-[18F]-fluoroethyl)phenyl)-N8-hydroxyoctanediamide ([18F]-FESAHA), a derivative of the known HDAC inhibitor SAHA, showed that the fluoroethyl modification resulted in a potent inhibitor of all eleven HDAC subtypes, with IC50 values ranging from 3 nM for HDAC6 to 1.7 µM for HDAC4. nih.govresearchgate.net This suggests that the inclusion of a fluoroethyl group is compatible with potent HDAC inhibition.
Aconitase Modulation: Compounds containing N-2-fluoroethyl substituents have the potential to be metabolized to fluoroacetate. regulations.gov Fluoroacetate is known to undergo a process termed 'lethal synthesis,' where it is converted into fluorocitrate. regulations.govnih.gov Fluorocitrate is a potent inhibitor of aconitase, a key enzyme in the citric acid cycle. nih.govwikipedia.orgnih.gov This inhibition leads to an accumulation of citrate. wikipedia.orgnih.gov Therefore, it is plausible that this compound could indirectly lead to aconitase inhibition following metabolic activation.
Cytochrome P450 2D6 (CYP2D6) Interactions: CYP2D6 is a critical enzyme in drug metabolism, known to interact with basic compounds due to the presence of aspartic acid and glutamic acid residues in its active site. cambridgemedchemconsulting.com As a secondary amine, Bis(2-fluoroethyl)amine is basic and would be expected to interact with CYP2D6. The introduction of fluorine atoms can increase lipophilicity, a property that can influence binding to CYP enzymes. cambridgemedchemconsulting.com While direct inhibition studies on this compound are not available, other fluoroalkylamines like fluoxetine (B1211875) and its metabolite norfluoxetine (B159337) are known to be strong affinity substrates and competitive inhibitors of CYP2D6. nih.govclinpgx.orgnih.gov
Fatty Acid Amide Hydrolase (FAAH) Interactions: FAAH is a serine hydrolase that degrades endocannabinoids. nih.gov The development of FAAH inhibitors is an active area of research. While no direct studies link this compound to FAAH inhibition, related structures containing fluoroalkoxy groups have been synthesized as part of novel PET ligands for imaging FAAH. nih.gov For instance, the synthesis of [18F]PF-9811 involved a fluoroethoxy intermediate. nih.gov This indicates that the fluoroethyl moiety can be incorporated into molecules targeting the FAAH active site.
Table 1: Potential Enzyme Interactions of Bis(2-fluoroethyl)amine Moiety
| Enzyme | Potential Interaction | Mechanism/Evidence from Analogs |
|---|---|---|
| HDAC | Inhibition | Fluoroethyl-containing SAHA analog is a potent pan-HDAC inhibitor. nih.govresearchgate.net Fluorine substitution on a bis(2-chloroethyl)amine (B1207034) derivative enhances HDAC3 potency. nih.gov |
| Aconitase | Inhibition (Indirect) | Potential metabolism to fluoroacetate, which is converted to the aconitase inhibitor fluorocitrate. regulations.govnih.govwikipedia.orgnih.gov |
| CYP2D6 | Inhibition/Substrate | As a basic amine, it is a likely substrate. Fluorination can affect lipophilicity and binding affinity. cambridgemedchemconsulting.comnih.gov |
| FAAH | Potential for Inhibition | Fluoroethyl groups are present in some known FAAH ligands designed for PET imaging. nih.gov |
The introduction of fluoroethyl groups can significantly alter the binding affinity and selectivity of ligands for various receptors.
Dopamine (B1211576) Receptors: Research on fluorinated phenylethylamine derivatives has shown that substitution on the amine nitrogen affects binding to dopamine D1 and D2 receptors. For 2-(4-fluoro-3-hydroxyphenyl)ethylamine, N-alkylation decreased affinity for D1 sites but significantly enhanced affinity for D2 sites. nih.gov This suggests that the N,N-bis(2-fluoroethyl) substitution pattern would likely confer a distinct binding profile, potentially with selectivity for the D2 receptor family. The fluoroethyl groups could influence binding through increased lipophilicity or by interacting with specific lipophilic pockets within the receptor. nih.gov
Cannabinoid Receptors: Fluorinated compounds have been successfully developed as potent and selective ligands for cannabinoid receptors. For example, a series of fluorinated 2-oxoquinoline derivatives were synthesized and shown to have high binding affinity and selectivity for the CB2 receptor. nih.gov The inclusion of fluoroethyl-triazolalkyl amides in these structures highlights the utility of the fluoroethyl group in designing cannabinoid receptor ligands. nih.gov
Epidermal Growth Factor Receptor (EGFR): Fluorination is a common strategy in the design of potent EGFR inhibitors for cancer therapy. nih.govdrugs.com Studies on quinazoline-based EGFR inhibitors have demonstrated that fluorination can increase inhibitory potency. nih.gov The fluorine substituents can enhance binding affinity through various interactions, including van der Waals forces. nih.gov While this compound is not itself a known EGFR inhibitor, its structural motif could potentially be incorporated into larger molecules designed to target the EGFR kinase domain.
Adrenergic Receptors: As a secondary amine, this compound belongs to a chemical class known to interact with adrenergic receptors. The specific impact of the bis(2-fluoroethyl) substitution on adrenergic receptor binding has not been detailed in available literature, but fluorination is known to alter the physicochemical properties of amines, which could in turn affect receptor affinity and selectivity.
Table 2: Receptor Binding Potential of Molecules Containing Fluoroethyl Moieties
| Receptor | Observed Effects in Analogs | Potential Implication for Bis(2-fluoroethyl)amine |
|---|---|---|
| Dopamine D2 | N-alkylation of fluorinated phenylethylamines enhances D2 affinity. nih.gov | The bis(2-fluoroethyl) groups may confer D2-selectivity. |
| Cannabinoid CB2 | Fluorinated derivatives show high affinity and selectivity. nih.gov | The fluoroethyl moiety is a viable component for CB2 ligand design. |
| EGFR | Fluorination can increase the potency of EGFR inhibitors. nih.gov | The bis(2-fluoroethyl)amine group could be a fragment in future EGFR inhibitor design. |
The cellular uptake of small molecules like this compound is governed by its physicochemical properties. As a small amine, it has the potential to cross cell membranes via passive diffusion. The lipophilicity of a molecule is a key determinant of its ability to permeate the lipid bilayer of the cell membrane. nih.gov Fluorination is known to increase lipophilicity, which can lead to greater drug uptake through cell membranes. mdpi.com Therefore, the presence of two fluoroethyl groups is expected to enhance the passive diffusion of the molecule compared to its non-fluorinated counterpart.
In addition to passive diffusion, as a cationic amine at physiological pH, it is also possible that this compound could be a substrate for various cellular uptake transporters that handle small organic cations. The exact mechanisms would require specific experimental investigation.
Studies on derivatives of bis(2-aminoethyl)amine have demonstrated cytotoxic activity against various human cancer cell lines. nih.govnih.gov For example, novel thiourea (B124793) derivatives of bis(2-aminoethyl)amine exhibited moderate antiproliferative potency against colorectal adenocarcinoma (CaCo-2), epithelial lung carcinoma (A549), and melanoma (HTB-140) cell lines. nih.gov One phenethyl derivative was identified as the most potent, with IC50 values in the range of 13.95 to 15.74 µM. nih.gov Similarly, novel bispidine derivatives, which are structurally related bicyclic amines, have shown potent cytotoxic activity and the ability to induce apoptosis in cancer cells. mdpi.com Given that the bis(2-chloroethyl)amine (nitrogen mustard) scaffold is a well-known alkylating agent with potent anti-cancer activity, it is highly probable that Bis(2-fluoroethyl)amine would also exhibit cytotoxic effects, although the mechanism and potency may differ due to the substitution of chlorine with fluorine.
Table 3: Cytotoxicity of Bis(2-aminoethyl)amine Derivatives in Cancer Cell Lines
| Compound Derivative | Cell Line | Activity (IC50) |
|---|---|---|
| Phenethyl derivative of bis(2-aminoethyl)amine nih.gov | Colorectal Adenocarcinoma (CaCo-2) | ~15.74 µM |
| Epithelial Lung Carcinoma (A549) | ~13.95 µM | |
| Melanoma (HTB-140) | ~15.23 µM |
Structure-Activity Relationship (SAR) Elucidation
The replacement of hydrogen with fluorine, or an ethyl group with a fluoroethyl group, has profound and predictable effects on the biochemical and pharmacological properties of a molecule.
Basicity (pKa): The introduction of highly electronegative fluorine atoms in the ethyl groups of Bis(2-fluoroethyl)amine will have a significant electron-withdrawing inductive effect. This effect reduces the electron density on the nitrogen atom, making its lone pair of electrons less available for protonation. Consequently, Bis(2-fluoroethyl)amine is expected to be a weaker base (have a lower pKa) than diethylamine. The pKa of a drug is crucial as it influences its ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and binding to biological targets. nih.gov
Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier. nih.govmdpi.com This can lead to improved bioavailability and altered pharmacokinetic profiles. The increased lipophilicity from the two fluoroethyl groups could enhance the compound's interaction with hydrophobic pockets in enzymes and receptors.
Metabolic Stability: The carbon-fluorine bond is exceptionally strong and stable. Replacing a C-H bond with a C-F bond at a site susceptible to metabolic oxidation can block this process, thereby increasing the metabolic stability and half-life of the compound. nih.govmdpi.com This is a widely used strategy in drug design to improve pharmacokinetic properties.
Conformational Effects and Binding Interactions: The introduction of fluorine can lead to conformational changes in a molecule due to steric and electronic effects. Fluorine can also participate in various non-covalent interactions, including hydrogen bonds (with the fluorine acting as a weak hydrogen bond acceptor) and electrostatic interactions, which can influence how a ligand binds to its target protein. acs.org These altered binding interactions can lead to changes in potency and selectivity. For instance, in the case of dopamine receptor ligands, N-substitution dramatically alters selectivity between D1 and D2 subtypes. nih.gov The specific nature of the N,N-bis(2-fluoroethyl) groups would therefore be expected to impart a unique pharmacological profile compared to other N-alkylated amines.
Metabolic Fate and Biotransformation in Preclinical Research Models
Understanding the metabolic fate of a compound is critical for its development as a research tool or therapeutic agent. Preclinical research models, primarily utilizing in vivo animal studies and in vitro systems such as liver microsomes and hepatocytes, are employed to elucidate the pathways of biotransformation. The metabolic profile of a compound like this compound is influenced by its physicochemical properties, including its pKa and lipophilicity.
The metabolic pathways for fluoroethyl groups can involve oxidative defluorination, which leads to the formation of an aldehyde and the release of a fluoride (B91410) ion. This process is often initiated by hydroxylation of the carbon atom bearing the fluorine. Other potential enzymatic transformations include conjugation reactions, where enzymes such as glucuronosyltransferases or sulfotransferases attach polar molecules like glucuronic acid or sulfate (B86663) to the compound, facilitating its excretion.
The identification and characterization of metabolites are essential for a complete understanding of a compound's biotransformation. This is typically achieved using advanced analytical techniques, primarily high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). These methods allow for the separation of the parent compound from its metabolites in biological samples (e.g., plasma, urine, feces) and the determination of their exact masses and fragmentation patterns.
For this compound, researchers would look for metabolites resulting from the enzymatic pathways described above. This could include hydroxylated derivatives, defluorinated products, and various conjugates. The structural elucidation of these metabolites is confirmed using techniques like nuclear magnetic resonance (NMR) spectroscopy when sufficient quantities of the metabolite can be isolated.
The physicochemical properties of this compound, specifically its amine pKa and lipophilicity (logP), play a significant role in its metabolic profile. The pKa of the amine group determines its ionization state at physiological pH. An ionized (charged) form is generally more water-soluble and less likely to cross cell membranes to reach metabolic enzymes within the cell, such as those in the endoplasmic reticulum where CYP enzymes are located. Conversely, the un-ionized (neutral) form is more lipophilic and can more readily access these intracellular sites of metabolism.
Applications in Chemical Biology and Advanced Materials Research
Utility as Precursors for Biochemical Probes and Research Tools
While direct literature detailing the application of Bis(2-fluoroethyl)amine (B13511852) hydrochloride as a precursor for biochemical probes is limited, the reactivity of its structural analog, Bis(2-chloroethyl)amine (B1207034) hydrochloride, offers significant insight into its potential utility. The bifunctional nature of these compounds, possessing two reactive ethyl-halide groups, makes them valuable building blocks in synthetic chemistry for the creation of more complex molecules with specific biological targets.
The chloro-analog is a key intermediate in the synthesis of various pharmaceutical agents. For instance, it is a precursor in the production of cyclophosphamide, an anticancer drug. This underscores the role of the bis(2-haloethyl)amine scaffold as a reactive core that can be elaborated to produce molecules with potent biological activity. The fluorine atoms in Bis(2-fluoroethyl)amine would alter the reactivity and metabolic stability compared to the chlorinated version, potentially offering advantages in the design of novel probes.
The incorporation of fluorine, particularly the radioactive isotope Fluorine-18 (B77423), is a cornerstone of Positron Emission Tomography (PET) imaging, a powerful non-invasive diagnostic tool. The presence of a fluoroethyl group in a molecule makes it a candidate for development as a PET radiotracer. Although specific examples starting from Bis(2-fluoroethyl)amine hydrochloride are not prominent in the literature, the general strategy involves synthesizing a biologically active molecule that contains a fluorine atom, which can be replaced with Fluorine-18. A molecule like Bis(2-fluoroethyl)amine could serve as a precursor to a larger molecule designed to bind to a specific biological target, such as a receptor or transporter, allowing for its visualization and quantification in vivo using PET. The stable fluoroethyl groups can be strategically placed on a targeting molecule to be later substituted with ¹⁸F for radiolabeling.
The reactivity of the two fluoroethyl groups in this compound suggests its potential as a precursor for designing probes that investigate enzyme activity or protein-protein interactions. As a bifunctional electrophile, it can react with nucleophilic residues on proteins, such as cysteine or lysine. This reactivity is the basis for the biological activity of nitrogen mustards, which includes the chloro-analog of this compound. By attaching this reactive moiety to a molecule that directs it to a specific protein or enzyme active site, it could be used to form covalent bonds with the target. This covalent labeling is a powerful tool for identifying and characterizing protein function and interactions. For example, a probe could be designed to bind to the active site of an enzyme, with one of the fluoroethyl groups forming a covalent bond, thus providing a stable tag for detection or pull-down experiments.
Role as Additives in Advanced Materials Science Research
In the field of advanced materials, particularly in perovskite solar cells, research has focused on the use of a closely related compound, 2-fluoroethylamine hydrochloride (FEACl), as an additive to improve the performance and stability of these devices. While not the "bis" compound, the findings for FEACl provide a strong indication of the role that fluorinated ethylamine (B1201723) derivatives can play in this technology.
The addition of 2-fluoroethylamine hydrochloride to the precursor solution of formamidinium lead iodide (FAPbI₃) perovskites has been shown to have a significant positive impact on the crystallization process. Research indicates that FEACl interacts with the perovskite precursors, which helps to enhance the crystallinity of the perovskite thin films. acs.orgfigshare.com This improved crystallinity is crucial for efficient charge transport within the solar cell.
Furthermore, the presence of FEACl promotes the stabilization of the desired α-phase of FAPbI₃, which is the photoactive phase, preventing its conversion to the undesirable non-photoactive δ-phase. acs.org The large cation of FEACl is not incorporated into the perovskite lattice, which means it does not significantly alter the material's band gap. acs.orgfigshare.com Instead, it is believed to reside at the grain boundaries and surface of the perovskite crystals, where it passivates defects. This passivation reduces non-radiative recombination, a major source of efficiency loss in solar cells. acs.org
The improvements in crystal quality and stability directly translate to enhanced performance in perovskite solar cells (PSCs). Studies have demonstrated that the inclusion of 2-fluoroethylamine hydrochloride as an additive leads to a notable increase in the power conversion efficiency (PCE) of FAPbI₃-based solar cells. acs.orgfigshare.com
Table 1: Performance of FAPbI₃ Perovskite Solar Cells with and without 2-Fluoroethylamine Hydrochloride (FEACl) Additive
| Additive | Power Conversion Efficiency (PCE) | Fill Factor (FF) | Stability (after 1000h) | Reference |
|---|---|---|---|---|
| MACl | 23.07% | 81.95% | Not Reported | figshare.com |
| FEACl | 24.30% | 84.37% | 83.57% of initial PCE | acs.orgfigshare.com |
Analytical Methodologies for Research and Characterization
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are central to the analysis of Bis(2-fluoroethyl)amine (B13511852) hydrochloride, providing the necessary separation from matrix components and other related substances. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques utilized in this context.
High-Performance Liquid Chromatography (HPLC), particularly when coupled with mass spectrometry (MS), offers a powerful tool for the analysis of Bis(2-fluoroethyl)amine and its related compounds. While specific methods for the fluoro-analog are not extensively detailed in published literature, methodologies developed for the analogous compound, Bis(2-chloroethyl)amine (B1207034), provide a strong framework.
A selective and sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method has been developed for the identification and quantification of Bis(2-chloroethyl)amine. researchgate.net This reverse-phase method utilizes a C18 column and an isocratic mobile phase consisting of a mixture of 0.2% formic acid in water and methanol (B129727). researchgate.net Detection is achieved using a triple quadrupole mass spectrometer with positive-ion electrospray ionization (ESI) in multiple reaction monitoring (MRM) mode, which ensures high selectivity and sensitivity. researchgate.net
Key parameters for a similar HPLC-based analysis applicable to Bis(2-fluoroethyl)amine hydrochloride would include:
Column: A C18 stationary phase is commonly effective for retaining and separating polar amines.
Mobile Phase: A combination of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) and an organic modifier like acetonitrile (B52724) or methanol is typical. The pH of the mobile phase can be adjusted to optimize the retention and peak shape of the amine.
Detection: Mass spectrometry is the preferred detection method due to its high sensitivity and specificity, allowing for definitive identification and quantification even at low concentrations. nih.gov For compounds that can be derivatized to contain a fluorophore, fluorescence detection can also provide high sensitivity.
The following table outlines typical parameters for an HPLC-MS/MS method based on the analysis of the chloro-analog, which could be adapted for this compound.
| Parameter | Condition |
| Chromatography | Ultra-Performance Liquid Chromatography (UPLC) |
| Column | ACE 3 C18 (100 mm × 4.6 mm, 3.0 µm) |
| Mobile Phase | Isocratic: 0.2% Formic Acid in Water : Methanol (45:55 v/v) |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| Detection | Triple Quadrupole Mass Spectrometry (MS/MS) with ESI+ |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) |
| Retention Time | Approximately 2.00 min (for Bis(2-chloroethyl)amine) |
This data is based on a validated method for Bis(2-chloroethyl)amine and serves as a starting point for method development for this compound. researchgate.net
Gas Chromatography (GC) is a suitable technique for the analysis of volatile compounds. However, due to the polar and often non-volatile nature of amines like this compound, direct analysis by GC can be challenging, often resulting in poor peak shape and adsorption to the column. To overcome these issues, derivatization is typically employed to convert the amine into a more volatile and thermally stable derivative.
The introduction of a derivatizing agent can improve volatility, chromatographic mobility, and chemical stability. nih.gov Common derivatization approaches for amines include acylation and silylation. For instance, trifluoroacetic anhydride (B1165640) (TFAA) is a common acylating agent that reacts with primary and secondary amines to form trifluoroacetyl derivatives, which are more amenable to GC analysis. mdpi.com
A typical GC method for the analysis of derivatized amines would involve:
Column: A capillary column with a non-polar or medium-polarity stationary phase is generally used.
Injector: A split/splitless injector is common, with the mode depending on the concentration of the analyte.
Carrier Gas: Helium or hydrogen is typically used as the carrier gas.
Detector: A Flame Ionization Detector (FID) provides good sensitivity for organic compounds, while a Mass Spectrometer (MS) offers definitive identification. A Nitrogen-Phosphorus Detector (NPD) can provide enhanced selectivity for nitrogen-containing compounds.
The following table summarizes general conditions for a GC-based analysis of a derivatized amine.
| Parameter | Condition |
| Technique | Gas Chromatography - Mass Spectrometry (GC-MS) |
| Derivatizing Agent | Trifluoroacetic anhydride (TFAA) or similar |
| Column | DB-17ms or equivalent (mid-polarity) |
| Injector Temp. | 290 °C |
| Oven Program | Temperature gradient (e.g., 150°C to 280°C) |
| Carrier Gas | Helium |
| Detector | Mass Spectrometer (MS) or Flame Ionization (FID) |
| Detector Temp. | 320 °C (for FID) |
These are generalized conditions and would require optimization for the specific derivative of Bis(2-fluoroethyl)amine. mdpi.com
Derivatization Strategies for Trace Analysis in Complex Research Samples
For the detection of trace amounts of this compound in complex matrices such as plasma, urine, or cell culture media, derivatization is a critical step to enhance sensitivity and selectivity. nih.gov The choice of derivatizing reagent depends on the analytical technique (GC or HPLC) and the detector being used.
Derivatization reactions aim to modify the analyte to improve its analytical properties. nih.gov For GC analysis, the goal is to increase volatility and thermal stability. For HPLC, derivatization can be used to introduce a chromophore or fluorophore for UV or fluorescence detection, respectively, thereby increasing sensitivity.
Common derivatization reagents for amines include:
Acylating Agents: Anhydrides such as trifluoroacetic anhydride (TFAA) and heptafluorobutyric anhydride (HFBA) are frequently used for GC analysis. They react with the amine group to form stable, volatile amides. nih.gov
Silylating Agents: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) replace active hydrogens on the amine with a trimethylsilyl (B98337) (TMS) group, increasing volatility for GC analysis.
Fluorescent Labeling Reagents: For HPLC with fluorescence detection, reagents such as dansyl chloride, 9-fluorenylmethyl chloroformate (FMOC-Cl), and o-phthalaldehyde (B127526) (OPA) are used. These reagents react with the amine to form highly fluorescent derivatives, enabling detection at very low concentrations.
The selection of a derivatization strategy should also consider potential interferences from the sample matrix. A well-chosen derivatization reaction can not only improve the analyte's properties but also provide an additional layer of selectivity.
Quantitative Analysis in Preclinical and In Vitro Research Matrices
The quantitative analysis of this compound in preclinical and in vitro research matrices, such as plasma, tissue homogenates, and cell culture media, requires a validated bioanalytical method. europa.eufda.gov Such methods are essential for pharmacokinetic studies and for determining the concentration of the compound in in vitro assays.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its high sensitivity, selectivity, and wide dynamic range. nih.gov The development and validation of a quantitative LC-MS/MS method typically follow international guidelines and involve several key steps: europa.eueuropa.eu
Sample Preparation: This step is crucial to remove interfering substances from the biological matrix and to concentrate the analyte. Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).
Chromatographic Separation: An optimized HPLC or UHPLC method is used to separate the analyte from endogenous matrix components and any metabolites.
Mass Spectrometric Detection: As mentioned, MRM on a triple quadrupole mass spectrometer is the preferred mode for quantification. It involves monitoring a specific precursor-to-product ion transition for the analyte and an internal standard.
Method Validation: A comprehensive validation is performed to demonstrate that the method is reliable and reproducible for its intended purpose. Validation parameters include selectivity, sensitivity (Lower Limit of Quantification, LLOQ), calibration curve range, accuracy, precision, recovery, matrix effect, and stability of the analyte in the biological matrix. europa.eufda.goveuropa.eu
The following table presents the validation parameters for the UHPLC-MS/MS method for the related compound, Bis(2-chloroethyl)amine, which are indicative of the performance expected for a method for this compound.
| Validation Parameter | Result |
| Limit of Detection (LOD) | 0.070 ppm |
| Limit of Quantification (LOQ) | 0.206 ppm |
| Correlation Coefficient (R²) | 0.9892 |
| Recovery | 92.0% – 111.0% |
Data from a validated method for Bis(2-chloroethyl)amine. researchgate.net
For in vitro studies, where sample volumes may be limited, highly sensitive methods are required. LC-MS/MS is well-suited for this, allowing for the quantification of analytes in small volumes of cell lysates or culture supernatant. thermofisher.com The development of such methods enables researchers to accurately determine cellular uptake, metabolism, and dose-response relationships in a controlled laboratory setting.
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Pathways
The future of organofluorine chemistry is intrinsically linked to the development of sustainable and efficient synthetic methods. numberanalytics.com For a compound like Bis(2-fluoroethyl)amine (B13511852) hydrochloride, future research will likely pivot away from traditional fluorination techniques, which can be energy-intensive and utilize hazardous reagents, towards greener alternatives. societechimiquedefrance.frnumberanalytics.com
Key research areas would include:
Catalytic Fluorination: Investigating the use of transition-metal catalysts to facilitate the fluorination of precursor molecules. Catalytic methods can reduce the amount of fluorinating agent required, thereby minimizing waste and improving reaction efficiency. numberanalytics.com
Electrochemical Synthesis: Exploring electrochemical methods as a more energy-efficient and less wasteful alternative to traditional chemical synthesis routes for introducing fluorine. numberanalytics.com This approach could offer precise control over reaction conditions.
Flow Chemistry: Implementing continuous flow processes for the synthesis of Bis(2-fluoroethyl)amine hydrochloride. Flow chemistry can enhance safety, improve yield, and reduce waste compared to traditional batch processing. numberanalytics.com
Bio-derived Precursors: Research into the use of renewable feedstocks as starting materials for the synthesis, aligning with the broader goals of green chemistry. numberanalytics.com
Advanced Computational Modeling and Simulation for Predictable Design
Computational chemistry offers powerful tools for predicting molecular properties and guiding experimental research. For this compound, advanced modeling can accelerate the discovery of new applications and provide deeper mechanistic insights. nih.gov
Future computational studies could focus on:
Force Field Development: Creating accurate, customized force field parameters for fluorinated amines to enable reliable molecular dynamics (MD) simulations. nih.govbiorxiv.org This would allow for the accurate prediction of its behavior in complex biological or material systems.
Predictive Toxicology and Metabolism: Using in silico models to predict potential metabolic pathways and toxicological profiles of the compound and its derivatives. This can help prioritize molecules with more favorable properties for further development.
Reaction Mechanism Simulation: Employing quantum chemical calculations to elucidate the mechanisms of novel synthetic reactions, such as those suggested by the artificial force induced reaction (AFIR) method, to optimize reaction conditions and discover new transformations. hokudai.ac.jp
Binding Affinity Prediction: Simulating the interaction of this compound and its derivatives with various biological targets to predict binding affinities and guide the design of new bioactive molecules. nih.gov
Table 1: Illustrative Computational Approaches for Future Research
| Research Area | Computational Method | Predicted Outcome | Potential Impact |
| Ligand-Protein Interaction | Molecular Docking & MD Simulation | Binding affinity and mode | Design of novel enzyme inhibitors or receptor modulators |
| Material Properties | Density Functional Theory (DFT) | Electronic structure, reactivity | Prediction of suitability for polymer synthesis |
| Synthetic Pathway Optimization | Quantum Mechanics (QM) | Transition state energies | Discovery of efficient, high-yield synthetic routes |
Investigation of Undiscovered Biological Targets and Mechanisms
The presence of fluorine in a molecule can significantly alter its pharmacokinetic and pharmacodynamic properties, such as metabolic stability, bioavailability, and binding affinity. mdpi.comnih.govtandfonline.com This makes this compound an intriguing candidate for biological investigation. While its role as a synthetic intermediate is known, its intrinsic biological activities remain largely unexplored.
Potential avenues for future biological research include:
Enzyme Inhibition Studies: The fluoroethyl moieties could act as bioisosteres for other chemical groups, potentially enabling the molecule to inhibit specific enzymes. Screening against panels of enzymes, such as proteases or kinases, could reveal novel inhibitory activities.
Ion Channel Modulation: The amine structure suggests potential interactions with ion channels. Electrophysiological studies could be conducted to determine if the compound modulates the activity of various ion channels in the nervous system or other tissues.
Antimicrobial Activity: Many organofluorine compounds exhibit antimicrobial properties. The compound could be screened against a diverse panel of bacterial and fungal pathogens to identify any potential as a lead for new anti-infective agents.
Metabolic Profiling: Investigating how the compound is metabolized in vitro and in vivo. The strong carbon-fluorine bond is known to block sites of metabolic attack, which could lead to a longer biological half-life. acs.org Understanding its metabolic fate is crucial for any potential therapeutic application.
Exploration of New Material Science Applications and Properties
Fluoropolymers are a class of materials known for their exceptional properties, including high thermal stability, chemical inertness, and low surface energy. idc-online.comnih.govadtech.co.uk These characteristics are a direct result of the strong carbon-fluorine bond. nih.gov this compound, as a fluorinated building block, could be a precursor to novel polymers with unique properties.
Future research in material science could involve:
Polymer Synthesis: Using this compound as a monomer or cross-linking agent to create novel fluorinated polyamides or other polymers.
Surface Modification: Investigating the use of the compound to modify surfaces, imparting properties such as hydrophobicity and oleophobicity (non-wetting). idc-online.com This could be valuable for creating non-stick or anti-fouling coatings.
Advanced Coatings: Developing polymers derived from this compound for high-performance coatings that are resistant to chemicals, UV light, and extreme temperatures. adtech.co.uk
Membrane Technology: Exploring the potential of polymers incorporating this amine for use in separation membranes, where chemical resistance and specific permeability are required. The fluorinated nature of the material could enhance membrane stability and performance. researchgate.net
Table 2: Potential Properties of Polymers Derived from this compound
| Property | Rationale based on Fluorine Content | Potential Application |
| High Thermal Stability | Strong C-F bond energy (~485 kJ/mol) nih.gov | Aerospace components, high-temperature electronics |
| Chemical Inertness | Fluorine sheath protects the carbon backbone idc-online.comadtech.co.uk | Chemical processing equipment, protective linings |
| Low Coefficient of Friction | Reduced van der Waals forces wikipedia.org | Non-stick surfaces, low-friction mechanical parts |
| Hydrophobicity/Oleophobicity | Low surface energy imparted by fluorine idc-online.com | Stain-resistant textiles, moisture-barrier coatings |
Integration with High-Throughput Screening for Academic Discovery
High-throughput screening (HTS) allows for the rapid testing of large chemical libraries against biological targets to identify active compounds. nih.gov Integrating this compound and a library of its derivatives into HTS campaigns could significantly accelerate the discovery of new biological functions.
Future strategies in this area would entail:
Library Synthesis: Creating a focused combinatorial library of compounds derived from this compound, varying the substituents on the amine nitrogen to explore a defined chemical space.
Target-Based Screening: Screening this library against specific, well-validated biological targets, such as G-protein coupled receptors (GPCRs), kinases, or proteases, to identify potent and selective modulators. mdpi.com
Phenotypic Screening: Utilizing whole-cell or whole-organism assays to identify compounds that produce a desired physiological effect, without a priori knowledge of the specific molecular target. mdpi.com This approach can uncover novel mechanisms of action.
Quantitative HTS (qHTS): Employing qHTS to generate concentration-response curves for every compound in the library in the primary screen. This provides rich data on potency and efficacy, enabling more reliable identification of hits and elucidation of structure-activity relationships (SAR) directly from the initial screen. nih.gov
Mechanistic Studies of Fluorine's Influence on Molecular Stability and Reactivity in Novel Environments
The profound effect of fluorine substitution on the chemical reactivity and stability of organic compounds is a subject of ongoing research. rsc.org The presence of two fluoroethyl groups in this compound presents a unique opportunity to study the interplay of inductive effects and intramolecular interactions.
Future mechanistic studies could explore:
Conformational Analysis: Investigating how the electronegative fluorine atoms influence the conformational preferences of the ethyl chains and the basicity of the central nitrogen atom.
C-F Bond Stability: Studying the stability of the C-F bonds under various conditions, such as in the presence of strong nucleophiles or in enzymatic systems. While the C-F bond is strong, its stability can be modulated by neighboring functional groups. acs.org
Non-covalent Interactions: Probing the potential for the fluorine atoms to participate in non-covalent interactions, such as hydrogen bonds or halogen bonds, which could influence binding to biological targets or the structure of materials.
Reactivity Profiling: Comparing the reactivity of this compound to its non-fluorinated analogue, Diethylamine hydrochloride, in a range of chemical reactions to quantify the electronic and steric effects of the fluorine atoms. rsc.org Recent research has even shown that heavier atoms like fluorine can exhibit quantum tunneling, a phenomenon that could reshape the understanding of molecular stability and reactions in confined environments. chemistryviews.org
By systematically exploring these research avenues, the scientific community can unlock the full potential of this compound, moving it beyond its current role as a synthetic reagent to a versatile building block for new medicines, materials, and technologies.
Q & A
Q. What are the standard synthetic protocols for Bis(2-fluoroethyl)amine hydrochloride, and how can reaction conditions be optimized?
this compound is synthesized via nucleophilic substitution, typically involving the reaction of ammonia or a primary amine with 2-fluoroethyl chloride under controlled conditions. Key steps include:
- Temperature control : Reactions are conducted at low temperatures (e.g., <0°C) to minimize side reactions like over-alkylation or thermal decomposition .
- Solvent selection : Polar aprotic solvents (e.g., tetrahydrofuran) enhance reactivity, while acidic conditions (HCl gas) facilitate hydrochloride salt formation .
- Purification : Recrystallization from ethanol/water mixtures improves purity, monitored by melting point (211°C, decomp.) and argentometric titration (>99% purity) .
Q. How can researchers validate the purity of this compound using NMR spectroscopy?
Quantitative H NMR (qNMR) is a robust method for purity assessment:
- Internal standards : Ethyl paraben or p-nitrotoluene are added for calibration, ensuring signal integration accuracy .
- Relaxation delay optimization : A delay ≥5× the longitudinal relaxation time (T) of the analyte ensures complete magnetization recovery, critical for precise quantification .
- Spectral assignment : Compare chemical shifts (δ) to reference databases (e.g., DSSTox) and confirm via H-H COSY for complex splitting patterns .
Advanced Research Questions
Q. What mechanistic insights guide the study of this compound as a DNA alkylating agent?
The compound’s alkylation mechanism involves:
- Electrophilic attack : The fluoroethyl group forms a reactive aziridinium intermediate, which alkylates DNA at guanine N7 positions, disrupting replication .
- Toxicity profiling : Subcutaneous LD in mice (45 mg/kg) indicates moderate toxicity; symptoms resemble fluoroacetate poisoning (e.g., metabolic disruption) .
- Competitive assays : Compare alkylation efficiency with chloroethyl analogs (e.g., bis(2-chloroethyl)amine) using LC-MS/MS to track DNA adduct formation .
Q. How do structural modifications influence the dielectric properties of this compound?
While dielectric studies on the fluoroethyl variant are limited, analogs like bis(2-chloroethyl)amine hydrochloride exhibit:
- Switchable dielectric behavior : Phase transitions at specific temperatures alter dipole alignment, measurable via temperature-dependent permittivity assays .
- Molecular dynamics : Fluorine’s electronegativity may enhance dipole interactions compared to chlorine, affecting dielectric constants. Computational modeling (DFT) can predict substituent effects .
Q. What analytical challenges arise in detecting this compound in biological matrices, and how are they addressed?
Challenges include low analyte concentration and matrix interference. Solutions involve:
- Sample preparation : Solid-phase extraction (C18 columns) with ion-pairing agents (e.g., heptafluorobutyric acid) improves recovery rates .
- Mass spectrometry : Use MRM transitions (e.g., m/z 178 → 106 for the parent ion) on a triple quadrupole MS, achieving detection limits <1 ng/mL .
Methodological Considerations
- Contradictions in evidence : While bis(2-chloroethyl)amine data (e.g., synthesis , dielectric properties ) inform fluoroethyl analogs, fluorine’s higher electronegativity necessitates experimental validation of reactivity and toxicity .
- Safety protocols : Handle under inert atmosphere (N) due to hygroscopicity and mutagenicity risks. Use PPE and closed-system purification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
